molecular formula C14H18N2O4S B5201633 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline

1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline

Cat. No. B5201633
M. Wt: 310.37 g/mol
InChI Key: BZBPHGWJXMQXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential use as an anticancer agent due to its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.

Mechanism of Action

1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline exerts its anticancer effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to the condensation of chromatin and the repression of gene expression. By inhibiting HDACs, 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline promotes the acetylation of histone proteins, leading to the relaxation of chromatin and the activation of gene expression. This results in the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation, leading to the death of cancer cells.
Biochemical and Physiological Effects
1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline has been shown to induce a variety of biochemical and physiological effects in cancer cells. It induces G1 and G2/M cell cycle arrest, leading to the inhibition of cell proliferation. It also induces apoptosis, leading to the death of cancer cells. 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline has been shown to upregulate the expression of genes involved in cell cycle arrest, apoptosis, and differentiation, including p21, p27, Bax, and caspase-3. 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline has also been shown to sensitize cancer cells to radiation and chemotherapy, leading to increased cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline in lab experiments is its specificity for HDAC inhibition, which allows for the selective activation of certain genes. Another advantage is its ability to sensitize cancer cells to radiation and chemotherapy, making it a promising candidate for combination therapy. However, a limitation of using 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline in lab experiments is its potential toxicity to normal cells, which can limit its therapeutic potential.

Future Directions

There are several future directions for 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline research. One direction is to investigate its potential use in combination therapy with other anticancer agents. Another direction is to explore its potential use in epigenetic therapy for non-cancerous diseases, such as neurological disorders and autoimmune diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline to minimize toxicity to normal cells while maximizing its therapeutic potential.

Synthesis Methods

1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline can be synthesized through a multi-step process starting from 2-nitrobenzaldehyde. The first step involves the reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde using sodium borohydride. The resulting compound is then reacted with methylsulfonyl chloride to form 2-(methylsulfonyl)benzaldehyde. Subsequently, 2-(methylsulfonyl)benzaldehyde is reacted with 4-morpholinecarboxylic acid in the presence of acetic anhydride and catalytic amounts of sulfuric acid to obtain 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline.

Scientific Research Applications

1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline has been extensively studied for its potential use as an anticancer agent. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including leukemia, lymphoma, breast cancer, prostate cancer, and colon cancer. 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

(1-methylsulfonyl-2,3-dihydroindol-5-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-21(18,19)16-5-4-11-10-12(2-3-13(11)16)14(17)15-6-8-20-9-7-15/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBPHGWJXMQXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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